molecular formula C10H13N B1590476 2-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 2617-98-3

2-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No. B1590476
CAS RN: 2617-98-3
M. Wt: 147.22 g/mol
InChI Key: AUSMPOZTRKHFPG-UHFFFAOYSA-N
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Patent
US07276522B2

Procedure details

A solution of quinaldine (available from Aldrich) (25 mL, 176 mmol) in trifluoroacetic acid (140 mL) was hydrogenated at 50 psi hydrogen in the presence of PtO2 (2.62 g, 11.5 mmol) for 1.5 h at rt. (This method was conducted in accordance with Bell, T. W. et. al. J. Am. Chem. Soc. 2002 124, 14092 incorporated herein by reference). The mixture was filtered through filter paper, diluted with water and crushed ice, and made basic by the addition of solid NaOH until the mixture was pH>10. The aqueous layer was extracted with hexane. The pooled organic layers were washed with water and dried over MgSO4. The mixture was filtered and evaporated to give 2-methyl-5,6,7,8-tetrahydro-quinoline (Intermediate 200A1) as a clear, yellow oil ˜25 g (98%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].[H][H]>FC(F)(F)C(O)=O.O=[Pt]=O>[CH3:3][C:2]1[CH:4]=[CH:5][C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[N:1]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
140 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.62 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
made basic by the addition of solid NaOH until the mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with hexane
WASH
Type
WASH
Details
The pooled organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2CCCCC2C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.